2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-isobutylacetamide
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Overview
Description
2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-isobutylacetamide is a heterocyclic compound that contains a thiadiazole ring
Mechanism of Action
Target of Action
The primary target of the compound 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-isobutylacetamide is the urease enzyme . Urease is a 550 kDa nickel-containing enzyme, which belongs to amidohydrolases and phosphotriesterase enzyme family . It is composed of two subunits, named UreA and UreB, and catalyzes the conversion of urea to ammonia and carbon dioxide .
Mode of Action
The compound interacts with the active site of the urease enzyme, inhibiting its activity . The molecular docking simulation performed using AutoDock4 showed that the compound could interact well with the active site of the urease enzyme . Among all synthesized compounds, compound 7j shows more favorable interactions with the active site, confirming its great inhibitory activity with IC50 of 2.85 µM .
Biochemical Pathways
The inhibition of urease affects the conversion of urea to ammonia and carbon dioxide . This conversion leads to an increase in pH, which is essential for the survival of Helicobacter pylori (H. pylori) . H. pylori is a well-known bacterium, which colonizes the human stomach and causes gastrointestinal infection .
Result of Action
The inhibition of urease by the compound disrupts the conversion of urea to ammonia and carbon dioxide, thereby affecting the pH balance essential for the survival of H. pylori . This can potentially lead to the treatment of infections caused by this bacterium .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-isobutylacetamide typically involves the reaction of 5-amino-1,3,4-thiadiazole-2-thiol with isobutylamine and chloroacetyl chloride. The reaction is carried out under reflux conditions in a suitable solvent such as methanol or ethanol. The mixture is then purified using silica gel chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-scale reactors and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-isobutylacetamide undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced to form amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Disulfides.
Reduction: Amines.
Substitution: Various substituted thiadiazole derivatives.
Scientific Research Applications
2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-isobutylacetamide has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an anti-convulsant and urease inhibitor.
Material Science: Its unique structure makes it useful in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
2-amino-5-mercapto-1,3,4-thiadiazole: A precursor in the synthesis of various thiadiazole derivatives.
2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-arylacetamide: Similar structure but with different substituents, leading to varied biological activities.
Uniqueness
2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-isobutylacetamide is unique due to its specific substituents, which confer distinct chemical and biological properties. Its isobutyl group, in particular, enhances its lipophilicity, making it more effective in certain biological applications.
Properties
IUPAC Name |
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-methylpropyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4OS2/c1-5(2)3-10-6(13)4-14-8-12-11-7(9)15-8/h5H,3-4H2,1-2H3,(H2,9,11)(H,10,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLEIYJXUVINSSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)CSC1=NN=C(S1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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